molecular formula C21H21N5O2 B2938153 7-benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione CAS No. 578757-65-0

7-benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2938153
CAS No.: 578757-65-0
M. Wt: 375.432
InChI Key: JTKSXPSGYYQWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione is a xanthine-derived purine-2,6-dione analog with substitutions at the 3-, 7-, and 8-positions of the purine core. The 3-methyl and 7-benzyl groups are common in xanthine derivatives, while the 8-((1-phenylethyl)amino) moiety introduces a chiral, lipophilic side chain. This structural motif is hypothesized to modulate receptor binding affinity, selectivity, and pharmacokinetic properties, particularly in neurological and inflammatory targets (e.g., adenosine receptors, phosphodiesterases) .

Properties

IUPAC Name

7-benzyl-3-methyl-8-(1-phenylethylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-14(16-11-7-4-8-12-16)22-20-23-18-17(19(27)24-21(28)25(18)2)26(20)13-15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3,(H,22,23)(H,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKSXPSGYYQWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the purine core: Starting from simple precursors like urea and malonic acid derivatives.

    Substitution reactions: Introducing the benzyl, methyl, and phenylethyl groups through nucleophilic substitution or alkylation reactions.

    Amidation: Forming the amino group by reacting with appropriate amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Continuous flow reactors: For efficient large-scale synthesis.

    Purification: Employing techniques like crystallization, distillation, or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Reactivity at Functional Groups

The compound undergoes reactions at its benzyl, phenylethylamino, and purine moieties:

Substitution Reactions

  • C8 Amino Group : The phenylethylamino group participates in acid-base reactions and can act as a nucleophile. For example, it reacts with acyl chlorides to form amides under basic conditions.

  • N7 Benzyl Group : The benzyl group is susceptible to catalytic hydrogenation (H₂/Pd-C) or oxidation (KMnO₄/H⁺), yielding 7-H purine derivatives or benzoic acid analogs, respectively .

Oxidation Reactions

  • Purine Core : The purine ring is stable under mild oxidizing conditions but degrades under strong oxidizers (e.g., HNO₃), forming xanthine derivatives .

Biological Activity and Enzyme Interactions

The compound exhibits inhibitory activity against dipeptidyl peptidase IV (DPP-IV), a therapeutic target for type 2 diabetes.

Interaction Mechanism Biological Impact
DPP-IV bindingCompetitive inhibition via hydrogen bonding with Ser630 and Tyr547 residuesProlongs active glucagon-like peptide-1 (GLP-1) .
Selectivity over DPP-8/DPP-9Enhanced by the phenylethylamino group’s steric bulkReduces off-target effects.

Experimental Validation :

  • IC₅₀ values for DPP-IV inhibition are in the nanomolar range, comparable to linagliptin (a clinically approved DPP-IV inhibitor) .

Stability and Degradation Pathways

  • Hydrolytic Stability : The compound is stable in neutral aqueous solutions but undergoes hydrolysis under acidic (pH < 3) or alkaline (pH > 10) conditions, cleaving the purine ring.

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces decomposition via radical intermediates, forming 3-methylxanthine derivatives.

Comparative Reactivity with Analogues

Compound Key Differences Reactivity Profile
7-(3-Methylbenzyl)-8-(benzylthio) purine-dioneThioether at C8 vs. amino groupHigher susceptibility to oxidation (sulfoxide formation).
Linagliptin Quinazolinylmethyl substitution at N1Enhanced metabolic stability due to bulky substituents .

Scientific Research Applications

7-benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione is a purine derivative, a class of heterocyclic aromatic organic compounds composed of a pyrimidine ring fused to an imidazole ring. These compounds are essential components of nucleic acids and play crucial roles in various biological processes. Derivatives of purines, particularly those with substitutions at the 7 and 8 positions, have gained interest in medicinal chemistry because of their diverse biological activities.

Potential Applications

While the specific role of this compound in scientific research hasn't been explicitly outlined, its structural similarities to other bioactive purines suggest potential applications in areas like medicinal chemistry and drug discovery.

Physicochemical Properties

The physical and chemical properties of this compound, such as melting point, boiling point, solubility, and stability, would need to be experimentally determined. These properties can influence its suitability for various applications, such as its formulation into pharmaceutical preparations or its use in specific experimental settings. Techniques like high-performance liquid chromatography (HPLC), mass spectrometry (MS), and various spectroscopic methods could be employed for the characterization and analysis of its physical and chemical properties.

Purine Derivatives in Related Research

Mechanism of Action

The mechanism of action of 7-benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The specific pathways and targets would depend on the context of its application, such as in drug development or enzyme inhibition studies.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Purine-2,6-dione Derivatives

Compound Name Substituents (Position) Molecular Weight Key Findings References
Target Compound 7-Benzyl, 3-Methyl, 8-((1-Phenylethyl)amino) 423.46 (calc.) Hypothesized enhanced lipophilicity and receptor selectivity due to chiral 8-substituent. N/A
7-Benzyl-1,3-dimethyl-8-phenyl (15) 7-Benzyl, 1,3-Dimethyl, 8-Phenyl 346.38 Reduced solubility (logP ~2.8) but retained adenosine A1 receptor antagonism (IC50 = 1.2 μM) .
8-(3-Chloro-6-(trifluoromethyl)pyridin-2-yloxy)-1,3,7-trimethyl (3m) 8-Pyridinyloxy, 1,3,7-Trimethyl 385.29 Loss of CNS stimulation (unlike caffeine) but retained analgesic activity (ED50 = 15 mg/kg) .
7-(2-Chlorobenzyl)-8-((3-hydroxypropyl)amino)-3-methyl (CID 3153005) 7-(2-Chlorobenzyl), 3-Methyl, 8-(Hydroxypropylamino) 363.80 Improved aqueous solubility (logP = 1.9) and anti-inflammatory activity (IC50 = 0.8 μM COX-2) .
8-(Benzylsulfanyl)-7-allyl-3-methyl 7-Allyl, 3-Methyl, 8-Benzylsulfanyl 358.44 Sulfur substitution enhances metabolic stability (t1/2 = 6.2 h vs. 2.1 h for oxygen analogs) .
8-(Trifluoropropyl)-1,3,7-trimethyl (3-29A) 8-Trifluoropropyl, 1,3,7-Trimethyl 314.27 Increased lipophilicity (logP = 2.5) and improved blood-brain barrier penetration .

Position 8 Substitution: Impact on Bioactivity

  • Amino vs. Oxygen/Sulfur Substituents: The 8-((1-phenylethyl)amino) group in the target compound introduces a bulky, chiral side chain, likely enhancing selectivity for G-protein-coupled receptors (e.g., adenosine A2A) over enzymes like phosphodiesterases . In contrast, 8-pyridinyloxy derivatives (e.g., 3m) exhibit diminished CNS activity but retain peripheral analgesic effects, suggesting divergent binding modes . Sulfur-containing analogs (e.g., 8-benzylsulfanyl) demonstrate prolonged metabolic stability due to resistance to oxidative degradation, a critical advantage in drug design .
  • Fluorinated Substituents: The trifluoropropyl group in 3-29A increases lipophilicity and BBB penetration, making it suitable for CNS-targeted therapies . This contrasts with the target compound’s phenylethylamino group, which may prioritize peripheral receptor interactions.

Position 7 Substitution: Role in Solubility and Binding

  • Benzyl vs. Halogenated Benzyl: The 7-benzyl group in the target compound contributes to moderate lipophilicity (predicted logP ~3.1). Substitution with electron-withdrawing groups (e.g., 2-chlorobenzyl in CID 3153005) reduces logP (1.9) and enhances solubility without compromising receptor affinity .

Position 3 Substitution: Methyl as a Conservative Modification

  • The 3-methyl group is conserved across most analogs (e.g., 3m, CID 3153005), stabilizing the purine core and preventing N3-demethylation, a common metabolic pathway in xanthines .

Biological Activity

7-benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione, a purine derivative, has garnered attention for its potential biological activities. This compound is part of a class of molecules that exhibit various pharmacological properties, including anti-cancer and anti-diabetic effects. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N5O2C_{21}H_{21}N_{5}O_{2} with a molecular weight of 375.43 g/mol. The structural characteristics of this compound contribute to its biological activity, particularly its ability to interact with various biological targets.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition can lead to increased levels of incretin hormones, which enhance insulin secretion and improve glycemic control in diabetic models .
  • Anti-Cancer Properties : Preliminary studies suggest that this compound may exhibit anti-cancer effects by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, it has demonstrated selective cytotoxicity towards tumorigenic cells while sparing non-tumorigenic cells .
  • Cell Signaling Modulation : The compound may also modulate key signaling pathways involved in cell growth and survival, potentially affecting the localization and levels of phosphoproteins critical for cancer progression .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
DPP-IV InhibitionImproves glycemic control
Anti-Cancer ActivityInduces apoptosis in cancer cell lines
SelectivityHigher toxicity towards tumorigenic cells
Cell Signaling ModulationAlters phosphoprotein levels

Case Studies

Several studies have investigated the efficacy of this compound in various biological contexts:

  • Diabetes Management : In a rodent model of type 2 diabetes, administration of the compound resulted in improved glycemic control through enhanced insulin secretion mediated by DPP-IV inhibition .
  • Cancer Research : In vitro studies using HeLa and HCT116 cell lines showed that the compound significantly inhibited cell proliferation with IC50 values indicating potent activity against these cancer types .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.